Cas no 608-39-9 ((2R,3R)-2,3-dimethylbutanedioic acid)

608-39-9 structure
Nome del prodotto:(2R,3R)-2,3-dimethylbutanedioic acid
(2R,3R)-2,3-dimethylbutanedioic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3R)-2,3-dimethylbutanedioic acid
- (2R,3R)-2,3-Dimethylsuccinic acid
- butanedioic acid, 2,3-dimethyl-, (2R,3R)-
- Butanedioic acid, 2,3-dimethyl-
- Succinic acid,3-dimethyl-
- DTXSID40871958
- NSC400523
- NSC-400523
- (-)-2,3-Dimethylsuccinic acid
- Butanedioic acid,3-dimethyl-, (R*,S*)-
- 608-39-9
- .alpha.,.beta.-Dimethylsuccinic acid
- F3732904-C1E2-4B5F-BB1B-954B2582E062
- NSC 400523
- 2,3-Dimethylsuccinic acid
- Succinic acid,3-dimethyl-, meso-
- 5866-39-7
- NSC-41215
- Z1205493640
- AKOS006223731
- CHEBI:167506
- Succinic acid,3-dimethyl-, erythro-meso-
- NS00043621
- Racemic-2,3-dimethyl-butanedioic acid
- (R*,S*)-2,3-Dimethylsuccinic acid
- DB-053721
- Succinic acid, 2,3-dimethyl-
- EN300-85056
- Butanedioic acid,3-dimethyl-, [R-(R*,S*)]-
- 2,3-dimethylbutanedioic acid
- SB47808
- (-)-2,3-Dimethylbutanedioic acid
- 13545-04-5
- 2,3-Butanedicarboxylic acid
- 2,3-DIMETHYLSUCCINICACID
- EINECS 210-163-1
- F83083
- InChI=1/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10
- 2,3-dimethyl succinic acid
- J-006701
- Butanedioic acid,2,3-dimethyl-
- erythro-2,3-Dimethylsuccinic acid
- Butanedioic acid,3-dimethyl-
- meso-2,3-Dimethyl-butanedioic acid
- EINECS 236-915-9
- NSC 41215
- 57694-62-9
- CS-0217793
- NSC41215
- 2,3-Dimethylsuccinic acid, >=99%
- SCHEMBL83830
-
- Inchi: InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
- Chiave InChI: KLZYRCVPDWTZLH-UHFFFAOYSA-N
- Sorrisi: CC(C(C)C(=O)O)C(=O)O
Proprietà calcolate
- Massa esatta: 146.0579
- Massa monoisotopica: 146.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 3
- Complessità: 134
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.6A^2
- XLogP3: 0.4
Proprietà sperimentali
- Colore/forma: Polvere cristallina da bianca a quasi bianca
- Densità: 1.242
- Punto di ebollizione: 241.9°C at 760 mmHg
- Punto di infiammabilità: 114.4°C
- PSA: 74.6
(2R,3R)-2,3-dimethylbutanedioic acid Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
608-39-9 ((2R,3R)-2,3-dimethylbutanedioic acid) Prodotti correlati
- 866150-36-9(N-4-(tert-Butyl)-1,3-thiazol-2-yl-3-chlorobenzenesulfonamide)
- 143499-71-2((50% DIMETHYLSILANE) (50% PHENYLMETHYLSILANE) COPOLYMER)
- 1052539-77-1(2-chloro-1-{4-2-oxo-2-(pyrrolidin-1-yl)ethylpiperazin-1-yl}ethan-1-one hydrochloride)
- 537697-19-1(Carbamic acid, [(1R,2R)-1-(hydroxymethyl)-2-methoxypropyl]-, 1,1-)
- 894005-25-5(N,N-diethyl-2-{3-(3-nitrophenyl)methanesulfonyl-1H-indol-1-yl}acetamide)
- 446254-61-1(1,2,5-Tribromo-3-(2,6-dibromophenoxy)benzene)
- 1368716-31-7(1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine)
- 392288-51-6(N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide)
- 1040641-23-3(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide)
- 2137936-32-2(2,4,5-Pyridinetriamine, N2-methyl-N2-propyl-)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
